Structural and Molecular Differentiation: DCBF vs. Cannabifuran (CBF)
Dehydrocannabifuran (DCBF) is structurally distinguished from its direct analog, cannabifuran (CBF), by a fully aromatized dibenzofuran core . This is reflected in their molecular formulas: DCBF is C21H24O2 (MW 308.41) while CBF is C21H26O2 (MW 310.43) [1][2]. The aromatization of DCBF results in a planar, conjugated system, imparting distinct spectroscopic signatures (e.g., UV and NMR) and chromatographic retention times compared to the non-aromatized CBF [3].
| Evidence Dimension | Molecular Formula and Molecular Weight |
|---|---|
| Target Compound Data | C21H24O2; MW 308.41 g/mol |
| Comparator Or Baseline | Cannabifuran (CBF): C21H26O2; MW 310.43 g/mol |
| Quantified Difference | Δ MW = -2.02 g/mol; Δ Formula = -2 hydrogens (aromatized) |
| Conditions | PubChem and vendor-provided physicochemical property data |
Why This Matters
For procurement, the distinct molecular formula and mass ensure that DCBF cannot be analytically substituted by CBF in mass spectrometry or chromatographic workflows, making it essential for method development and forensic identification.
- [1] Plantaedb. (n.d.). Dehydrocannabifuran Compound Page. Retrieved 2026. View Source
- [2] Plantaedb. (n.d.). Cannabifuran Compound Page. Retrieved 2026. View Source
- [3] Radwan, M. M., Ross, S. A., Slade, D., Ahmed, S. A., Zulfiqar, F., & ElSohly, M. A. (2008). Isolation and characterization of new Cannabis constituents from a high potency variety. Planta Medica, 74(3), 267-272. DOI: 10.1055/s-2008-1034311 View Source
